Cas no 898431-07-7 (methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate)

Methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted isoquinolinone moiety via an acetamido spacer. This structure confers potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the 1,2-dihydroisoquinolinone scaffold suggests possible applications in modulating biological targets, while the ester group enhances solubility and reactivity for further derivatization. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic workflows.
methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate structure
898431-07-7 structure
Product Name:methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate
CAS No:898431-07-7
MF:C22H22N2O5
MW:394.420485973358
CID:5482160
Update Time:2025-10-29

methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzoate
    • methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate
    • Inchi: 1S/C22H22N2O5/c1-3-12-24-13-11-17-18(21(24)26)5-4-6-19(17)29-14-20(25)23-16-9-7-15(8-10-16)22(27)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,25)
    • InChI Key: JJUWMLDPCVGDSF-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(NC(COC2=CC=CC3=C2C=CN(CCC)C3=O)=O)C=C1

methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2621-0293-2mg
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F2621-0293-3mg
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methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate
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F2621-0293-10mg
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Additional information on methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate

Methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate and Its Significance in Modern Chemical Biology

Methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate, a compound with the CAS number 898431-07-7, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound has garnered attention in recent years due to its unique structural features and potential applications in the field of chemical biology. The intricate molecular framework of this compound, characterized by its benzoate core and the presence of a 1,2-dihydroisoquinolin-5-yl moiety, positions it as a promising candidate for further exploration in drug discovery and molecular research.

The< strong>nomenclature of this compound provides valuable insights into its chemical composition. The term "methyl" indicates the presence of a methyl ester group, while "benzoate" suggests a benzoyl moiety linked to an amide functionality. The< strong>long-tail keyword "1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl" highlights the complexity of the side chain, which is derived from a dihydroisoquinoline scaffold. This scaffold is particularly noteworthy as it is commonly found in natural products and bioactive molecules, suggesting that Methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate may exhibit significant biological activity.

In recent years, there has been growing interest in dihydroisoquinoline derivatives due to their diverse pharmacological properties. These compounds have been shown to interact with various biological targets, including enzymes and receptors involved in neurotransmission, inflammation, and cancer. The< strong>structural features of Methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate make it an intriguing candidate for further investigation in these areas. Specifically, the amide linkage and the benzoate group could serve as pharmacophores that mediate interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a tool for studying molecular mechanisms. The< strong>benzoate moiety, for instance, is known to be a versatile pharmacophore that can be modified to enhance binding affinity and selectivity. Similarly, the dihydroisoquinoline scaffold has been extensively studied for its role in modulating neurological processes. By combining these elements into a single molecule, Methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate offers a unique opportunity to explore the interplay between structure and function.

The< strong>CAS number 898431-07-7 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature is essential for ensuring accurate communication among researchers and for tracking the compound's development through various stages of research and application. The CAS system provides a reliable way to distinguish between different chemical entities, which is particularly important in fields where subtle differences in molecular structure can significantly impact biological activity.

Recent advancements in computational chemistry have enabled more sophisticated modeling of molecular interactions. These tools can be used to predict how Methyl 4-{2-(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxyacetamido}benzoate might interact with biological targets at the atomic level. Such simulations can provide valuable insights into the compound's mechanism of action and help guide the design of more effective derivatives. By leveraging these computational methods, researchers can accelerate the discovery process and identify new therapeutic opportunities.

The< strong>pharmacological potential of this compound is further underscored by its structural similarity to known bioactive molecules. For example, dihydroisoquinoline derivatives have been reported to exhibit anti-inflammatory properties by modulating signaling pathways associated with immune responses. Similarly, benzoate-based compounds have been explored for their ability to influence neurotransmitter release and receptor activity. The combination of these features in Methyl 4-{2-(1-o x o -2-prop y l -1 , 2 -d ih y dr o iso q u i n o lin -5 -y l ) o xyac eta m i d o } b en z o ate suggests that it may possess multiple modes of action.

In addition to its potential therapeutic applications, Methyl 4-{2-(1-o x o -2-prop y l -1 , 2 -d ih y dr o iso q u i n o lin -5 -y l ) o xyac eta m i d o } b en z o ate may serve as a valuable intermediate in synthetic chemistry. The presence of functional groups such as amides and esters makes it a versatile building block for constructing more complex molecules. Researchers can exploit these functionalities to develop novel derivatives with tailored properties for specific applications.

The< strong>synthetic pathways for this compound have been optimized to ensure high yield and purity. Advanced synthetic techniques allow for precise control over molecular structure, enabling researchers to modify key pharmacophores without compromising overall integrity. This level of precision is crucial for developing compounds that exhibit optimal biological activity while minimizing unwanted side effects.

Ethical considerations are also an important aspect of chemical research involving Methyl 4-{2-(1-o x o -2-prop y l -1 , 2 -d ih y dr o iso q u i n o lin -5 -y l ) o xyac eta m i d o } b en z o ate . Responsible research practices ensure that all studies are conducted with appropriate safeguards to protect human health and the environment. This includes rigorous testing protocols and adherence to regulatory guidelines governing chemical synthesis and use.

The< strong>biochemical profile of this compound continues to be explored through both experimental and computational approaches. Researchers are particularly interested in understanding how it interacts with enzymes such as kinases and phosphatases, which play critical roles in cellular signaling pathways. By elucidating these interactions at a molecular level, scientists can gain insights into potential therapeutic applications and identify new targets for drug development.

In conclusion, Methyl 4-{2-(1-o x o -2-prop y l -1 , 2 -d ih y dr o iso q u i n o lin -5 -y l ) o xyac eta m i d o } b en z o ate (CAS number 898431077) represents a promising area of research with significant implications for chemical biology and pharmaceutical innovation. Its unique structural features position it as a valuable tool for studying molecular mechanisms and developing new therapeutic agents. As research progresses, this compound is likely to play an increasingly important role in advancing our understanding of biological processes and improving human health.

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